Cas no 946366-48-9 (2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine)

2-4-(3-Chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a structurally complex pyrimidine derivative featuring dual piperazine substitutions, enhancing its potential as a versatile intermediate in medicinal chemistry. The presence of a 3-chlorobenzenesulfonyl group contributes to improved binding affinity and selectivity, making it valuable for targeted therapeutic applications. Its methyl-substituted pyrimidine core ensures stability, while the appended 4-methylpiperazine moiety may facilitate solubility and pharmacokinetic optimization. This compound is particularly suited for research in kinase inhibition or receptor modulation due to its well-defined heterocyclic framework. Its synthetic flexibility allows for further derivatization, supporting the development of novel bioactive molecules. Suitable for rigorous academic and industrial R&D applications.
2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine structure
946366-48-9 structure
Product Name:2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
CAS No:946366-48-9
MF:C20H27ClN6O2S
MW:450.985381364822
CID:6424034
PubChem ID:27478030
Update Time:2025-06-30

2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • 2-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • AKOS021642882
    • 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • F2076-0509
    • 946366-48-9
    • 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
    • Inchi: 1S/C20H27ClN6O2S/c1-16-14-19(25-8-6-24(2)7-9-25)23-20(22-16)26-10-12-27(13-11-26)30(28,29)18-5-3-4-17(21)15-18/h3-5,14-15H,6-13H2,1-2H3
    • InChI Key: NGXZDQZFUCTZNL-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)S(N1CCN(C2N=C(C)C=C(N=2)N2CCN(C)CC2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 450.1604730g/mol
  • Monoisotopic Mass: 450.1604730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 4
  • Complexity: 661
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 81.3Ų

2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Pricemore >>

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2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine Related Literature

Additional information on 2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Compound CAS No. 946366-48-9: 2-[4-(3-Chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-[4-methylpiperazin-1-yl]pyrimidine

Introduction

The compound with CAS No. 946366-48-9, named as 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-[4-methylpiperazin-1-yl]pyrimidine, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound belongs to the class of pyrimidines, which are well-known for their diverse biological activities and applications in drug discovery. The structure of this compound is characterized by a pyrimidine ring system substituted with two piperazine groups, one of which is further substituted with a 3-chlorobenzenesulfonyl moiety. The presence of these functional groups suggests that this compound may exhibit interesting pharmacological properties, particularly in the context of enzyme inhibition or receptor modulation.

Chemical Structure and Synthesis

The molecular structure of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-[4-methylpiperazin-1-yl]pyrimidine is quite intricate, featuring a pyrimidine core with two piperazine substituents. One piperazine ring is attached to a 3-chlorobenzenesulfonyl group, while the other carries a methyl substituent. This combination of functional groups makes the molecule highly versatile in terms of potential interactions with biological targets.

The synthesis of this compound likely involves multi-step organic reactions, including nucleophilic substitutions, coupling reactions, and possibly ring-closing steps to form the piperazine and pyrimidine rings. The use of protecting groups and precise control over reaction conditions would be essential to achieve the desired stereochemistry and regioselectivity.

Pharmacological Properties

Recent studies have highlighted the potential of this compound as a modulator of key biological targets. The presence of the sulfonyl group on one piperazine ring suggests that this compound may act as a sulfonamide-based inhibitor, potentially targeting enzymes such as kinases or proteases. The methyl groups on both piperazine rings could enhance lipophilicity, improving bioavailability and target binding affinity.

Preclinical studies have indicated that this compound exhibits potent inhibitory activity against certain protein kinases, making it a promising candidate for anti-cancer drug development. Additionally, its ability to modulate ion channels or G-protein coupled receptors (GPCRs) has been explored in recent research, further broadening its therapeutic potential.

Applications in Drug Discovery

The unique structure of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-[4-methylpiperazin-1-yl]pyrimidine makes it an attractive lead compound for drug discovery efforts. Its ability to interact with multiple biological targets positions it as a candidate for treating various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

In recent years, there has been growing interest in developing small molecule inhibitors targeting specific kinase pathways involved in cancer progression. This compound's potential to inhibit such pathways makes it a valuable addition to the arsenal of anti-cancer agents under investigation.

Safety and Toxicity

As with any new drug candidate, understanding the safety profile of 2-[4-(3-chlorobenzenesulfonyl)piperazin-1-yl]-4-methyl-6-[4-methylpiperazin

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